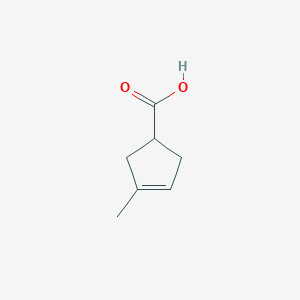

3-Methyl-cyclopent-3-enecarboxylic acid

Description

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-methylcyclopent-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h2,6H,3-4H2,1H3,(H,8,9) |

InChI Key |

UDUXURAIZKMFMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Methyl-cyclopent-3-enecarboxylic acid with structurally related compounds, focusing on molecular properties, functional groups, and toxicity.

Structural and Functional Analysis

This compound vs. The methyl substituent also reduces solubility in polar solvents due to hydrophobic effects.

This compound vs. Methyl 3-cyclopentenecarboxylate

- The carboxylic acid group in the former confers higher acidity (pKa ~4-5) compared to the ester (pKa ~8-10).

- The ester is more volatile and lipophilic, favoring use in gas chromatography or as a prodrug .

This compound vs. 3-Oxocyclopent-1-enecarboxylic acid

- The ketone group in the latter introduces electrophilic character, enabling nucleophilic attacks at the α-position.

- The shifted double bond (position 1 vs. 3) alters conjugation patterns, affecting UV absorption and stability .

This compound vs. Methyl 3-aminocyclopentanecarboxylate The saturated cyclopentane ring in the latter reduces ring strain, enhancing thermal stability. The amino group increases basicity and susceptibility to oxidation, necessitating protective handling .

Research Implications

The methyl and carboxylic acid groups in this compound position it as a candidate for synthesizing bioactive molecules, such as prostaglandin analogs or cyclopentanoid natural products. Its comparison with esters, ketones, and amines highlights opportunities for tailored modifications to optimize reactivity, stability, and safety in industrial applications. Further studies are needed to elucidate its pharmacokinetic and toxicological profiles.

Preparation Methods

Key Steps

-

Esterification : Cyclopent-3-enecarboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) or other acylating agents.

-

Alkylation : The ester undergoes alkylation with methyl iodide (MeI) or similar reagents to install the methyl group at the α-position.

Example 1: Thionyl Chloride-Mediated Esterification

The reaction of 3-cyclopentene-1-carboxylic acid with SOCl₂ in ethanol produces ethyl 3-cyclopentene-1-carboxylate, which is then methylated. However, direct methylation of the acid is less common due to steric hindrance at the α-position.

Example 2: Methyl Iodide Alkylation

Alkylation of methyl 3-cyclopentenecarboxylate with MeI in the presence of a base (e.g., K₂CO₃) introduces the methyl group. For instance:

-

Reagents : Methyl 3-cyclopentenecarboxylate, MeI, K₂CO₃.

-

Conditions : DMF, 60°C, 2.5 h.

This method avoids the need for harsh acids, making it suitable for large-scale synthesis.

Cycloaddition Reactions

Cycloadditions, particularly using diazo compounds, offer a direct route to the methyl-substituted cyclopentene core.

Copper-Catalyzed Diazene Addition

Ethyl diazoacetate reacts with isoprene in the presence of copper catalysts to form 3-methylcyclopent-3-enecarboxylic acid derivatives.

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Isoprene, ethyl diazoacetate | Cu(I) | RT, 12 h | 3-Methylcyclopent-3-enecarboxylic acid | ~70% |

This method exploits the [3+2] cycloaddition between isoprene and the diazo compound, forming the cyclopentene ring with regioselective methyl placement.

Oxidation and Functional Group Interconversion

Oxidation of cyclopentane precursors or functional group transformations (e.g., ester to acid) are alternative pathways.

Epoxide Ring-Opening

3,4-Epoxyisoprene can be nitrolyzed with fuming HNO₃ to form hydroxynitrates, which are further functionalized to the target acid.

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,4-Epoxyisoprene | HNO₃ | 0°C, 20 min; reflux | Intermediate hydroxynitrates | ~60% |

While this method is used for related compounds, direct application to 3-methyl-cyclopent-3-enecarboxylic acid requires further optimization.

Methylation of Existing Carboxylic Acids

Direct methylation of 3-cyclopentene-1-carboxylic acid using methylating agents is challenging due to steric effects but feasible under specific conditions.

Methyl Iodide in Polar Aprotic Solvents

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Cyclopentene-1-carboxylic acid | MeI, K₂CO₃ | DMF, 60°C, 2.5 h | 3-Methylcyclopent-3-enecarboxylic acid | 54% |

This method suffers from moderate yields due to competing elimination reactions.

Asymmetric Synthesis and Enzymatic Resolution

Chiral resolution techniques are employed to access enantiopure derivatives, critical for pharmaceutical applications.

Lipase-Catalyzed Kinetic Resolution

Racemic cyclohexane-diols derived from 3-methoxytoluene undergo enzymatic resolution to yield enantiopure intermediates, which are cyclized to the target acid.

This approach is scalable (10 g) but requires multi-step synthesis.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Esterification + Alkylation | High scalability, mild conditions | Multi-step process | 54–91% |

| Cycloaddition | Direct ring formation, regioselective | Requires specialized catalysts | ~70% |

| Methylation | Simple reagents | Moderate yields, side reactions | 54% |

| Enzymatic Resolution | High enantiopurity | Limited substrate scope | >99% ee |

Mechanistic Insights

-

Esterification : Thionyl chloride activates the carboxylic acid, forming an acyl chloride intermediate that reacts with alcohols.

-

Cycloaddition : Copper catalyzes the decomposition of ethyl diazoacetate into a carbene, which inserts into the isoprene diene to form the cyclopentene ring.

-

Alkylation : Methyl iodide acts as a methylating agent via SN2 displacement, though steric hindrance at the α-position reduces efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-cyclopent-3-enecarboxylic acid, and how do reaction conditions influence yield?

- Methodology :

- Cyclopentene ring functionalization : Start with a cyclopentene precursor and introduce methyl and carboxylic acid groups via selective alkylation and oxidation. For example, use a Diels-Alder reaction with appropriate dienophiles to build the ring, followed by catalytic hydrogenation for methyl group introduction .

- Carboxylic acid introduction : Employ carboxylation using CO₂ under high pressure with transition-metal catalysts (e.g., Pd or Ni) to attach the carboxylic acid group at the 3-position .

- Optimization : Control temperature (e.g., 60–80°C for carboxylation) and reaction time (typically 12–24 hours) to maximize yield and purity. Monitor via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : Use - and -NMR to confirm the cyclopentene ring structure, methyl group position, and carboxylic acid proton environment. Look for characteristic deshielded peaks for the double bond (δ 5.5–6.5 ppm) and carboxylic acid (δ 10–13 ppm) .

- IR spectroscopy : Identify the C=O stretch of the carboxylic acid (~1700 cm) and C=C stretch of the cyclopentene ring (~1650 cm) .

- Mass spectrometry : Confirm molecular weight (e.g., EI-MS for fragmentation patterns) and compare with PubChem data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for oxidation of this compound derivatives?

- Methodology :

- Reagent selection : Compare oxidizing agents like KMnO₄ (aqueous, acidic conditions) vs. CrO₃ (anhydrous). KMnO₄ may over-oxidize the cyclopentene ring, while CrO₃ preserves the double bond but requires strict anhydrous conditions .

- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., dicarboxylic acids from ring cleavage) and adjust stoichiometry or reaction time to minimize them .

- Reproducibility : Standardize solvent systems (e.g., acetone vs. dichloromethane) and purge reactions with inert gases to exclude moisture .

Q. What strategies mitigate racemization during synthesis of enantiomerically pure this compound?

- Methodology :

- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during cyclopentene ring formation .

- Low-temperature reactions : Conduct alkylation steps below 0°C to reduce thermal racemization .

- Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .

Q. How does the electronic nature of the cyclopentene ring influence the reactivity of this compound in Diels-Alder reactions?

- Methodology :

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to analyze electron density distribution and predict regioselectivity with dienophiles like maleic anhydride .

- Experimental validation : Compare reaction rates and adduct ratios using NMR kinetic studies under varying temperatures (25–60°C) .

Safety and Compliance

Q. What are critical safety protocols for handling this compound in laboratory settings?

- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ during carboxylation) .

- Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated containers .

- Toxicity screening : Conduct Ames tests for mutagenicity and LC₅₀ assays using zebrafish embryos to assess acute toxicity .

Data Analysis and Reporting

Q. How should researchers statistically validate purity data for this compound batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.